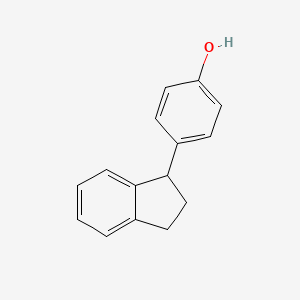

4-(1-Indanyl)Phenol

Description

Contextual Significance of Indanyl-Phenolic Structures in Contemporary Chemistry

Phenolic compounds are a large and diverse group of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. wikipedia.orgresearchgate.netnih.gov They are ubiquitous in nature and have been the focus of extensive research due to their wide range of biological and chemical properties. mdpi.comresearchgate.net Phenols and their derivatives are crucial recurring motifs in both natural products and approved small-molecule pharmaceuticals. nih.gov The hydroxyl group and the aromatic ring are key to their chemical reactivity and biological activity. researchgate.net

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is also a significant "privileged structure" in medicinal chemistry. rsc.org This means that the indane core is a common feature in molecules that exhibit a wide range of biological activities. The rigid structure of the indane group can help to orient other functional groups in a specific three-dimensional arrangement, which is often crucial for interaction with biological targets. nih.gov

The combination of a phenol (B47542) and an indane moiety in 4-(1-Indanyl)Phenol results in a molecule with a unique set of properties that are of interest in various areas of chemical synthesis and medicinal chemistry. mdpi.comnih.gov

Historical Development of Research on this compound and Related Phenolic Compounds

Research into phenolic compounds has a long history, initially focusing on their analytical characterization and the enzymes involved in their biosynthesis in plants. researchgate.netnih.gov Over time, the focus has expanded to include their synthesis, reactivity, and potential applications. researchgate.netnih.gov The development of modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in the identification and characterization of a vast number of phenolic compounds. easychair.org

The synthesis of indane derivatives has also been an active area of research, with various methods developed for their preparation, including intramolecular Friedel–Crafts reactions. researchgate.netbeilstein-journals.org The specific synthesis of this compound can be achieved through several routes, often involving the reaction of indene (B144670) with phenol or the use of a 1-chloroindan (B1347053) precursor. chemsrc.com

More recently, research has begun to explore the specific properties and potential applications of this compound. For instance, it has been identified as a novel compound in Indian propolis, suggesting its potential for further investigation as a bioactive compound. easychair.org

Current Academic Research Trajectories for this compound

Current research involving this compound and related structures is multifaceted. One area of focus is its potential role in medicinal chemistry. The indanyl-phenolic framework is being explored as a scaffold for the development of new therapeutic agents. For example, derivatives of indanyl-phenolic structures have been investigated for their potential as opioid receptor modulators and as inhibitors of certain enzymes. nih.gov

Another research trajectory involves the use of this compound in analytical chemistry. It has been used as a standard in the development of sensitive detection methods for phenolic compounds in various matrices. researchgate.netresearchgate.net This highlights its utility as a reference compound for analytical method validation and quality control.

Furthermore, the thermal decomposition of related phenolic compounds is being studied to understand the fundamental chemical pathways involved in high-temperature processes like pyrolysis and combustion. researchgate.netresearchgate.net While not directly focused on this compound, this research provides insights into the stability and reactivity of the phenolic core under extreme conditions.

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond traditional chemistry into other scientific disciplines. In environmental science, understanding the behavior of phenolic compounds is crucial for assessing their environmental fate and potential impact. nih.gov

In materials science, phenolic resins are an important class of polymers. While research on this compound in this context is not extensive, the fundamental chemistry of phenolic compounds is central to the development of new materials with tailored properties. google.com

In the field of drug discovery, the principles of medicinal chemistry that guide the design of molecules like this compound are essential for the development of new pharmaceuticals. chemistrydocs.comacs.org The concept of "privileged structures," exemplified by the indane and phenol moieties, is a key strategy in modern drug design. rsc.org The study of such compounds contributes to a deeper understanding of structure-activity relationships, which is fundamental to creating effective and selective drugs. nih.gov

Structure

3D Structure

Properties

CAS No. |

5402-37-9 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-inden-1-yl)phenol |

InChI |

InChI=1S/C15H14O/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)15/h1-6,8-9,15-16H,7,10H2 |

InChI Key |

GISZMQWQAFRGHL-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C1C3=CC=C(C=C3)O |

Canonical SMILES |

C1CC2=CC=CC=C2C1C3=CC=C(C=C3)O |

Other CAS No. |

5402-37-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Indanyl Phenol

Strategies for the Preparation of 4-(1-Indanyl)Phenol Precursors

The synthesis of this compound often commences with the independent or sequential construction of its two primary structural components: the indane ring system and the phenolic moiety.

Indane Ring System Construction

A common precursor to the indanyl group is indene (B144670), which can be synthesized through the dehydration of 1-indanol (B147123). This dehydration is an acid-catalyzed elimination reaction and can be carried out using various acid catalysts. The reaction network for the dehydration of 1-indanol can lead to the desired indene via an intramolecular mechanism or to an undesired side product, di-1-indanyl ether, through an intermolecular pathway. mdpi.com The choice of catalyst and reaction conditions is therefore crucial for maximizing the yield of indene.

For instance, the liquid-phase dehydration of 1-indanol has been studied using different solid acid catalysts. While mesoporous SiO2-Al2O3 can lead to the formation of the ether and other heavy products, zeolites such as HBEA, HZSM-5, and dealuminated mordenite (B1173385) (HMOR) show high selectivity towards indene. mdpi.com Specifically, with HMOR and HZSM-5, indene yields higher than 90% can be achieved. nih.gov Another approach involves the use of phosphonium (B103445) or imidazolium (B1220033) ionic liquids as reaction media, where the dehydration of 1-indanol to indene can proceed with high yield (96%) at 120 °C. researchgate.net

A general method for the synthesis of 1-indanones, which are precursors to 1-indanols, is the intramolecular Friedel–Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.org These 1-indanones can then be reduced to 1-indanols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. chemicalbook.com

| Catalyst | Solvent | Temperature (°C) | Yield of Indene (%) | Reference |

| HZSM-5 | Cyclohexane | 90 | >90 | nih.gov |

| HMOR | Cyclohexane | 90 | >90 | nih.gov |

| Trihexyl(tetradecyl)phosphonium bromide | None (Microwave) | 120 | 96 | researchgate.net |

| p-Toluenesulfonic acid | Chloroform | Room Temperature | Quantitative | researchgate.net |

Phenolic Moiety Introduction

The introduction of the phenolic hydroxyl group can be achieved through various methods, often involving the functionalization of a pre-existing aromatic ring. While direct hydroxylation of an aromatic C-H bond is challenging, several indirect methods are well-established.

One common strategy involves the use of a protecting group for the hydroxyl function during the construction of the indane ring, followed by deprotection. For example, a methoxy (B1213986) group can be used to protect the phenol (B47542), and the demethylation can be achieved at a later stage using reagents like aluminum bromide (AlBr3) in the presence of a soft nucleophile like ethanethiol. eiu.edu

Another approach is the synthesis of phenols from arylboronic acids via ipso-hydroxylation. This method is advantageous due to the mild reaction conditions and the wide availability of arylboronic acids. slchemtech.com

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the this compound molecule in a single or a few convergent steps, typically by reacting a phenol precursor with an indane precursor.

Catalytic Approaches in Phenol Synthesis

The alkylation of phenol with indene is a prominent catalytic route to this compound. This reaction is an example of a Friedel-Crafts alkylation. The use of a suitable acid catalyst is essential to promote the reaction. Benzenesulphonic acid has been demonstrated to be an effective catalyst for this transformation, leading to high yields of indanylphenol. researchgate.net The reaction involves the protonation of indene by the acid catalyst to form a stable indanyl carbocation, which then acts as an electrophile and attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, have a significant impact on the yield and selectivity of the product. Optimal conditions for the indanylation of phenol with indene using benzenesulphonic acid as a catalyst have been determined to be a phenol to indene molar ratio of 6:1, a reaction time of 4 hours at 100°C, and a catalyst amount of 6% by weight of phenol. researchgate.net

| Parameter | Condition | Yield (%) | Reference |

| Molar Ratio (Phenol:Indene) | 6:1 | 79.9 | researchgate.net |

| Temperature (°C) | 100 | 79.9 | researchgate.net |

| Reaction Time (h) | 4 | 79.9 | researchgate.net |

| Catalyst (Benzenesulphonic Acid, wt%) | 6 | 79.9 | researchgate.net |

Electrophilic Aromatic Substitution Pathways

The synthesis of this compound via the reaction of phenol with indene is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to the bulky nature of the indanyl carbocation, the substitution occurs preferentially at the less sterically hindered para position, yielding this compound.

The electrophile, the 1-indanyl cation, is generated in situ from indene in the presence of an acid catalyst. The stability of this secondary benzylic carbocation facilitates the reaction.

Spectroscopic analysis confirms the structure of the product. The UV spectrum of the resulting indanyl phenol shows a strong absorption at λmax = 299.0 nm. researchgate.net The IR spectrum displays a characteristic absorption band for the hydroxyl group at 3355 cm⁻¹ and bands at 815 cm⁻¹ and 750 cm⁻¹, indicating 1,4-disubstituted and 1,2-disubstituted aromatic rings, respectively. researchgate.net The ¹H-NMR spectrum provides further confirmation of the structure. researchgate.net

| Technique | Observation | Reference |

| UV Spectroscopy | λmax = 299.0 nm (in 0.01 M methanol) | researchgate.net |

| IR Spectroscopy (cm⁻¹) | 3355 (-OH), 815 (1,4-disubstitution), 750 (1,2-disubstitution) | researchgate.net |

| ¹H-NMR Spectroscopy | Signals corresponding to aromatic, methine, and methylene (B1212753) protons | researchgate.net |

Rearrangement Reactions Facilitating Phenol Formation

While no specific rearrangement reaction leading directly to this compound has been prominently reported, several classic rearrangement reactions are fundamental to the synthesis of phenols in general and could be conceptually applied.

The Hock rearrangement is a well-known industrial process for the production of phenol from cumene (B47948) (isopropylbenzene). libretexts.org The process involves the acid-catalyzed rearrangement of cumene hydroperoxide to phenol and acetone. libretexts.org A similar strategy could be envisioned starting from 1-phenylindane, which upon oxidation to the corresponding hydroperoxide and subsequent acid-catalyzed rearrangement, could potentially yield a phenolic compound, although the specific outcome would depend on the migratory aptitude of the groups attached to the hydroperoxide carbon.

The Fries rearrangement allows for the conversion of phenyl esters to hydroxyaryl ketones upon treatment with a Lewis acid. tue.nl This could be a potential route if a suitable acyl-indane precursor were available to form an ester with phenol, which could then be rearranged.

The Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong aqueous acid. youtube.com While this introduces an amino group that would require further transformation to a hydroxyl group, it represents another class of rearrangement reactions that are pivotal in the synthesis of substituted phenols.

Derivatization and Functionalization of this compound

The chemical structure of this compound, featuring both a reactive phenolic hydroxyl group and an indane ring system, allows for a variety of derivatization and functionalization reactions. These modifications are crucial for developing new compounds with potentially enhanced or novel properties.

The hydroxyl group on the phenol ring is a primary site for chemical modification, including etherification and esterification reactions. These reactions alter the polarity, solubility, and electronic properties of the parent molecule.

Etherification: The formation of ether derivatives from phenols is a common strategy. For instance, the allylation of phenols can be achieved using allyl bromide. rsc.org This reaction typically involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl halide.

Esterification: Phenols can be converted to their corresponding esters through reaction with carboxylic acids or their derivatives. This transformation is often catalyzed by acids and can be used to introduce a wide range of functional groups.

Classical derivatization strategies for the phenolic hydroxyl group are well-established. nih.gov However, these methods can sometimes lead to mixtures of products, especially when other reactive sites are present in the molecule. nih.gov

The indane ring of this compound is susceptible to electrophilic substitution reactions, although the presence of the phenol group can direct the position of substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for attaching alkyl and acyl groups to aromatic rings. nih.govrsc.org These reactions typically employ a Lewis acid catalyst to generate a carbocation or acylium ion electrophile. jk-sci.com The choice of catalyst can be critical, with options ranging from very active (e.g., AlCl₃) to mild (e.g., SnCl₄). jk-sci.com In the context of this compound, the electron-donating nature of the hydroxyl group would activate the phenolic ring towards electrophilic attack, primarily at the ortho and para positions. However, intramolecular Friedel-Crafts reactions are also a powerful tool for constructing indane ring systems themselves. researchgate.net

Halogenation: The introduction of halogen atoms onto the aromatic rings can be achieved using various reagents. For example, N-bromosuccinimide (NBS) in methanol (B129727) has been used for the selective ortho-bromination of para-substituted phenols. nih.gov

It is important to note that the reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity and yield of these substitution reactions. rsc.org

The conversion of the phenolic hydroxyl group to an amino group, followed by reaction with an aldehyde or ketone, leads to the formation of Schiff bases. These compounds are versatile ligands capable of coordinating with various metal ions to form stable complexes.

The synthesis of the precursor, an indanyl-phenolic amine, can be envisioned through multi-step synthetic routes, potentially starting from materials like 6-methoxy-indan-1-one, which can be converted to the corresponding amine. google.com Another approach could involve the synthesis of 4-aminoindane compounds from dihydroquinolines. google.com

Once the indanyl-phenolic amine is obtained, it can be condensed with aldehydes or ketones to form Schiff bases. ijrpc.comajchem-a.com These Schiff bases, which contain both a phenolic hydroxyl group and an imine nitrogen, can act as bidentate or multidentate ligands. nih.gov They readily form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). jmchemsci.com The formation of these metal complexes involves the coordination of the metal ion with the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group. jmchemsci.com

Table 1: Examples of Metal Complexes with Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination |

|---|---|---|

| Cu(II) | Bidentate (N, O) | Forms stable complexes |

| Ni(II) | Bidentate (N, O) | Forms stable complexes |

| Co(II) | Bidentate (N, O) | Forms stable complexes |

| Zn(II) | Bidentate (N, O) | Forms stable complexes |

Ring-closing olefin metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including those containing phenolic moieties. acs.orgnih.govacs.orgorganic-chemistry.org This reaction, often catalyzed by well-defined ruthenium catalysts developed by Grubbs and others, allows for the formation of various ring sizes with high functional group tolerance. acs.orgacs.orgorganic-chemistry.org

The general strategy involves the synthesis of a linear precursor containing two terminal alkenes. wikipedia.org The RCM reaction then facilitates an intramolecular metathesis to form a cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.org This methodology has been successfully applied to the synthesis of a wide range of phenol derivatives that are not easily accessible through conventional methods. nih.govacs.orgorganic-chemistry.org

For example, 1,4,7-trien-3-ones have been utilized as precursors to synthesize phenol derivatives through an RCM/tautomerization sequence. nih.gov Similarly, RCM has been employed in the synthesis of annellated coumarins, which are a class of phenolic compounds, from 8-allylcoumarin precursors. beilstein-journals.org The versatility of RCM allows for the creation of diverse and structurally complex phenolic derivatives. wikipedia.orgresearchgate.net

Table 2: Key Aspects of Ring-Closing Olefin Metathesis (RCM) in Phenolic Derivative Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Grubbs' ruthenium catalysts are highly active and tolerate various functional groups. | acs.orgacs.orgorganic-chemistry.org |

| Precursors | Linear dienes, such as 1,4,7-trien-3-ones, are common starting materials. | nih.govnih.gov |

| Products | A wide variety of substituted and annellated phenols and their derivatives can be synthesized. | organic-chemistry.orgbeilstein-journals.org |

| Advantages | Offers a route to compounds that are difficult to obtain by conventional methods. | nih.govacs.orgorganic-chemistry.org |

Formation of Schiff Bases and Metal Complexes Utilizing Indanyl-Phenolic Amines

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.compharmafeatures.com In the context of synthesizing this compound and its derivatives, several green approaches can be considered.

The traditional synthesis of this compound often involves the Friedel-Crafts alkylation of phenol with indene. researchgate.net While effective, this method can suffer from the use of harsh catalysts and the generation of waste. rsc.org Green chemistry seeks to address these issues through several strategies:

Use of Greener Catalysts: Replacing hazardous Lewis acids with more environmentally friendly alternatives is a key goal. jk-sci.com This could include the use of solid acid catalysts, such as zeolites or supported acids, which can be easily separated from the reaction mixture and potentially reused. jk-sci.comrsc.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a reaction. Utilizing greener solvents, or even performing reactions under solvent-free conditions, is a major focus of green chemistry.

Atom Economy: Processes with high atom economy, where a larger proportion of the reactants are incorporated into the final product, are preferred. pharmafeatures.com Multicomponent reactions are a prime example of this principle. pharmafeatures.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature, contributes to a greener process. wjpmr.com

For instance, a protocol for the synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids has been developed using aqueous hydrogen peroxide as the oxidant in ethanol, which is a relatively green solvent. researchgate.net This method is scalable and can be performed at room temperature in a very short time. researchgate.net While not a direct synthesis of this compound, it exemplifies the principles of green chemistry that can be applied to the synthesis of phenolic compounds.

Advanced Analytical Characterization Techniques for 4 1 Indanyl Phenol

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods provide in-depth information about the molecular structure and functional groups of 4-(1-indanyl)phenol, which is crucial for its unambiguous identification and the evaluation of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy helps in identifying the different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) and indane rings exhibit distinct chemical shifts, typically in the downfield region of the spectrum. The aliphatic protons of the indane moiety, including the methine proton at the chiral center and the methylene (B1212753) protons, resonate in the upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom).

Mass Spectrometry (MS) is a key analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying substances.

In the analysis of this compound, GC-MS and LC-MS are commonly employed. In GC-MS, the compound is vaporized and separated from other components before being ionized and detected by the mass spectrometer. This technique is suitable for thermally stable and volatile compounds.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like phenols. The resulting mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that aid in its structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong UV absorption due to the π-π* transitions of the benzene (B151609) rings. The wavelength of maximum absorption (λmax) is a characteristic property of the compound and is useful for its quantification.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS)

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification under specific chromatographic conditions. For accurate quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations.

UV detection is one of the most common detection methods used in conjunction with HPLC for the analysis of UV-absorbing compounds like this compound. The detector measures the absorbance of the eluent at a specific wavelength as it exits the HPLC column. The choice of wavelength is critical for achieving high sensitivity and is typically set at the λmax of the compound as determined by UV-Vis spectroscopy. The response of the UV detector is directly proportional to the concentration of the compound, allowing for accurate quantification.

Fluorescence Detection Following Electrochemical Derivatization

Gas Chromatography (GC) for Volatile Component Analysis

Sample Preparation and Pre-concentration Methods for Complex Matrices

The analysis of trace levels of this compound in complex matrices such as environmental water or biological fluids often requires a sample preparation step to remove interferences and pre-concentrate the analyte.

Solid-phase extraction (SPE) is a widely used sample preparation technique that has become an important alternative to traditional liquid-liquid extraction (LLE) for the isolation and pre-concentration of phenolic compounds from various samples. nih.govnih.gov SPE offers several advantages, including lower consumption of organic solvents, higher potential for automation, and simplicity.

The principle of SPE involves the partitioning of analytes between a solid sorbent and a liquid sample. nih.gov The choice of the sorbent is crucial for the selective retention of the target analytes. For phenolic compounds, various sorbents have been employed, including non-polar reversed-phase silica-based sorbents, polymeric sorbents, and graphitized carbon black. nih.gov A short alkyl chain with a phenyl group can provide moderate hydrophobic selectivity and aromatic selectivity through π−π interactions for the extraction of aromatic compounds. phenomenex.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a suitable solvent. csus.edu For the extraction of phenols from water samples, the pH of the sample is often adjusted to enhance the retention of the analytes on the sorbent. academicjournals.org For instance, acidifying the water sample to a pH below 2 is a common practice. academicjournals.org

Table 4: Common Sorbents Used in SPE for Phenolic Compounds

| Sorbent Type | Examples | Retention Mechanism |

| Reversed-Phase Silica | C18, C8 | Hydrophobic interactions |

| Polymeric | Polystyrene-divinylbenzene (PS-DVB) | Hydrophobic and π-π interactions |

| Carbon-Based | Graphitized Carbon Black (GCB) | Adsorption |

| Phenyl-Bonded Silica | Strata Phenyl | Aromatic (π−π) and hydrophobic interactions |

| Information gathered from reviews and studies on SPE of phenols. nih.govnih.govphenomenex.com |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wikipedia.org This method is highly effective for isolating and concentrating phenolic compounds, including this compound, from complex aqueous samples like industrial wastewater or biological matrices. mdpi.comlibretexts.org The transfer of the analyte from the initial sample (the raffinate) to the extraction solvent (the extract) is an equilibrium process driven by the compound's partition coefficient (K_P). wikipedia.orglibretexts.org

The selection of an appropriate organic solvent is critical for achieving high extraction efficiency. Solvents are chosen based on their ability to dissolve the target analyte while being immiscible with the sample matrix. Common solvents for extracting phenolic compounds include ethyl acetate, toluene, benzene, and xylene. wikipedia.orgphenomenex.blog In some applications, eco-friendly solvents like cineole have also been shown to be effective extractants for phenols from aqueous solutions. To maximize recovery, multiple extractions are often performed, with the organic phases being combined and then concentrated, frequently by evaporating the volatile solvent before analysis. libretexts.orgphenomenex.blog

Recent advancements have explored the use of hydrophobic deep eutectic solvents (HDESs) as a greener and more efficient alternative to volatile organic compounds for the LLE of phenols from water. mdpi.com For instance, a study on phenol extraction using a trioctylphosphine (B1581425) oxide and menthol (B31143) (TOPO:Men) based HDES demonstrated a significant increase in extraction efficiency with rising phenol concentration. mdpi.com While this study focused on phenol itself, the principles are directly applicable to substituted phenols like this compound.

Table 1: Example of Liquid-Liquid Extraction Efficiency for Phenol using TOPO:Men (1:1) HDES

| Initial Phenol Concentration in Water (% w/w) | Extraction Efficiency (%) |

|---|---|

| 1 | 91.0 |

| 3 | 93.5 |

| 5 | 95.0 |

| 7 | 96.0 |

This table illustrates the extraction efficiency of a model phenolic compound using a hydrophobic deep eutectic solvent (HDES). The data indicates high recovery rates that improve with increasing analyte concentration. Data adapted from a 2023 study on phenol extraction. mdpi.com

The general LLE procedure involves mixing the aqueous sample containing this compound with the selected organic solvent in a separatory funnel, followed by vigorous shaking to facilitate the transfer of the analyte. wikipedia.org After allowing the phases to separate, the organic layer is collected. phenomenex.blog This process may be repeated to improve recovery. The combined extracts can then be analyzed, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). phenomenex.blog

Application of Aqueous Two-Phase Systems (ATPS)

Aqueous Two-Phase Systems (ATPS) represent an advanced liquid-liquid extraction technique that utilizes two immiscible aqueous phases. mdpi.com These systems are typically formed by mixing a polymer (like polyethylene (B3416737) glycol) and a salt (such as potassium phosphate) or two different polymers in water above a critical concentration. researchgate.netoup.com A key advantage of ATPS is the high water content (often >70%) in both phases, which provides a biocompatible environment that can preserve the integrity of sensitive biomolecules during separation. mdpi.comoup.com This makes ATPS an attractive method for the purification and concentration of phenolic compounds from natural or biological sources. researchgate.net

The separation in ATPS is governed by the differential partitioning of solutes between the two aqueous phases, which is influenced by factors such as the type of polymer and salt, pH, temperature, and the specific physicochemical properties of the analyte. mdpi.com The process is known for its potential for scalability, rapid separation, and cost-effectiveness. mdpi.com

ATPS has been successfully applied to the purification of various phenolic compounds. For example, one study optimized an ethanol/K₂HPO₄ system to purify phenolic compounds from fig extracts. The system effectively partitioned phenolic compounds into the ethanol-rich top phase while sugars and other impurities migrated to the salt-rich bottom phase. researchgate.net Another study developed a greener spectrophotometric method for phenol and o-cresol (B1677501) determination using an ATPS composed of polyethylene oxide and various salts, achieving high recovery rates. researchgate.net

Table 2: Performance of an ATPS Method for Phenol Determination

| Parameter | Value for Phenol | Value for o-Cresol |

|---|---|---|

| Linear Range (μg/kg) | 1.50–500 | 1.50–500 |

| Limit of Detection (LOD) (μg/kg) | 1.27 | 1.88 |

| Limit of Quantification (LOQ) (μg/kg) | 4.22 | 6.28 |

| Recovery Range (%) | 95.7 - 107 | N/A |

This table summarizes the analytical performance of an ATPS-based method for determining phenols, demonstrating its sensitivity and accuracy. Data adapted from a 2014 study. researchgate.net

For this compound, an ATPS could be designed to selectively extract it from a complex mixture. By manipulating the system's components and operating conditions, a high purification factor and recovery yield can be achieved. The use of ionic liquids in ATPS has also emerged as a significant advancement, enabling selective extraction of specific phenol derivatives like bisphenol A with high efficiency. dphen1.comnih.gov This suggests that a tailored ATPS could be a powerful tool for the primary recovery and purification of this compound.

Method Validation and Quality Assurance in this compound Analysis

Method validation is an essential component of quality assurance in analytical chemistry, ensuring that a specific analytical method is suitable for its intended purpose. arlok.comresearchgate.net For the quantitative analysis of this compound, any developed method, such as HPLC or GC, must undergo rigorous validation to demonstrate its reliability, accuracy, and precision. arlok.comnih.gov The validation process follows a predefined plan that assesses several key performance characteristics. researchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. arlok.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by calculating the coefficient of determination (R²). arlok.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations and calculating the percent recovery. arlok.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). arlok.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Example of Analytical Method Validation Parameters for Phenol Analysis via HPLC

| Test Performed | Acceptance Criteria | Example Result |

|---|---|---|

| Specificity | No interference at the analyte peak retention time. | Pass (No Interference Observed) |

| Linearity (R²) | R² > 0.99 | 1.0000 |

| Accuracy (% Recovery) | Within 95.0% - 105.0% of the expected result. | 99.3% - 101.6% |

| Precision (% RSD) | RSD ≤ 2.0% for triplicate tests. | 1.1% |

| System Suitability (% RSD) | RSD ≤ 2.0% for 5 standard injections. | 0.3% |

This table presents a summary of typical validation data for an HPLC method for phenol analysis, demonstrating the criteria and results required to establish a method as fit for purpose. Data adapted from a validation report. arlok.com

A comprehensive quality assurance (QA) program is crucial to ensure the consistent quality of analytical data. epa.gov This involves implementing quality control (QC) protocols, such as the routine analysis of method blanks to check for contamination, the use of surrogate standards to monitor method performance in every sample, and the analysis of a Quality Control Sample (QCS) from an external source to verify laboratory performance. epa.govaccustandard.com For this compound analysis, this would involve establishing a structured plan, maintaining formal QA records, and documenting all QC data for inspection to guarantee the reliability and defensibility of the results. epa.gov

Environmental Occurrence, Distribution, and Transformation of 4 1 Indanyl Phenol

Identification and Quantification in Natural Environmental Compartments

The detection of 4-(1-Indanyl)Phenol in the environment spans both living organisms and non-living matrices, highlighting its distribution across different environmental compartments.

Phenolic compounds are abundant secondary metabolites in plants, serving various functions from defense against pathogens to providing color. nih.govnih.gov While thousands of phenolic structures are known, the specific identification of this compound in plant extracts is not widely documented in the available research. nih.govnih.govijper.orgresearchgate.net

However, research into bee propolis has identified this compound. A study on Indian propolis from Sawai Madhopur, Rajasthan, reported the presence of p-1-indanyl phenol (B47542) as a novel compound, constituting a significant portion of the chemical profile. easychair.org In this particular sample, p-1-indanyl phenol was found to be a major constituent at 9.63%. easychair.org The identification of over 40 major compounds in the propolis extracts included two novel bioactive compounds, one of which was p-1-indanyl phenol. easychair.orgikprress.org Flavonoids are typically the most predominant class of phenolic compounds found in propolis. nih.gov

Table 1: Major Compounds Identified in Indian Propolis from Sawai Madhopur

| Compound | Concentration (%) | Compound Nature |

|---|---|---|

| Dihydrochrysin | 63.09 | Flavonoid |

| p-1- indanyl phenol | 9.63 | Phenol |

| Betulinaldehyde | 7.98 | Triterpenoid |

| Spironolactone | 6.64 | Steroid |

| 1-butenyl-E-benzene | 4.57 | Hydrocarbon |

Data sourced from a GC-MS analysis of propolis from Sawai Madhopur, Rajasthan. easychair.org

Phenolic compounds are known contaminants in industrial wastewater, originating from sources such as petroleum refineries, chemical manufacturing, and coking plants. jetir.orgthewastewaterblog.comresearchgate.net The concentration of phenols in these effluents can be significant, posing risks to aquatic ecosystems. researchgate.netnano-lab.com.tr While general methods for detecting the "phenol index" in water are established, specific quantification of this compound requires more advanced analytical techniques. nano-lab.com.tr

A methodological approach using liquid chromatography with on-line electrochemical derivatization and fluorescence detection has been developed for determining monosubstituted phenols. capes.gov.br This highly sensitive method allows for the detection of selected phenols, including this compound, at concentrations as low as 2 x 10⁻⁹ M. capes.gov.brresearchgate.net

Phenolic compounds are also naturally present in crude oil and, consequently, in aviation jet fuel. researchgate.netresearchgate.net These compounds can affect the thermal stability and material compatibility of the fuel. researchgate.net Surveys of phenol levels in jet fuel have revealed concentrations ranging from 1 to 373 mg/L, with C4+ phenols being the major type in a large percentage of samples. researchgate.net Given its structure, this compound would fall into this C4+ category. The analysis of phenols in the complex matrix of jet fuel can be achieved through methods like gas chromatography/mass spectrometry (GC/MS) or by using charge-tagged derivatization followed by electrospray ionization mass spectrometry. researchgate.netuvic.ca

Occurrence in Biotic Matrices (e.g., plant extracts, propolis)

Pathways of Environmental Degradation and Biotransformation

The environmental persistence of this compound is dictated by its susceptibility to various degradation processes, including photochemical reactions, advanced oxidation, and microbial metabolism.

Photochemical degradation, or photolysis, is a key pathway for the transformation of organic compounds in the environment upon exposure to sunlight. researchgate.net For phenolic compounds, UV radiation can induce decomposition. nih.gov Studies on compounds like 4-chlorophenol (B41353) show that UV irradiation alone can lead to degradation, although complete mineralization into harmless products like CO₂ and water may not be achieved by this process alone. nih.gov The degradation rate and pathways are dependent on the molecular structure of the specific phenolic compound. capes.gov.br For instance, experiments on TNT, another aromatic compound, show that it undergoes both oxidation and reduction reactions upon photolysis. researchgate.net It is plausible that this compound undergoes similar photochemical degradation processes when exposed to UV light in the environment.

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade persistent organic pollutants in water and wastewater. jetir.org These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization. jetir.orgmatec-conferences.org

Several AOPs have proven effective for the degradation of phenolic compounds:

UV/H₂O₂: This process combines UV radiation with hydrogen peroxide (H₂O₂). The UV light cleaves the H₂O₂ molecules to produce hydroxyl radicals, significantly enhancing the degradation rate compared to UV alone. nih.govresearchgate.netmdpi.com

Photo-Fenton (UV/H₂O₂/Fe²⁺): This method is even more powerful, using a combination of UV light, H₂O₂, and ferrous ions (Fe²⁺) as a catalyst. It can achieve complete mineralization of phenolic compounds in much shorter reaction times. nih.govresearchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can effectively degrade phenolic compounds. Its effectiveness can be enhanced by combining it with UV light (O₃/UV) or by carrying out the process at an elevated pH. jetir.orgkirj.ee

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species for degradation. mdpi.com

These AOPs are considered promising for treating industrial effluents containing various phenolic compounds, including, by extension, this compound. jetir.orgresearchgate.net

Table 2: Comparison of AOPs for Phenol Degradation

| AOP Method | Key Features | Typical Efficiency |

|---|---|---|

| UV Photolysis | Uses UV light alone. | Slow degradation, often incomplete mineralization. nih.gov |

| UV/H₂O₂ | UV light and hydrogen peroxide. | >99% degradation of 4-chlorophenol in 60 mins. nih.gov |

| Photo-Fenton | UV, H₂O₂, and Fe²⁺ catalyst. | Complete disappearance of 4-chlorophenol in 2.5 mins; 96% mineralization in 45 mins. nih.gov |

| Ozonation | Uses ozone as an oxidant. | Effective for oxidation, but complete mineralization can be uncommon alone. kirj.ee |

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. core.ac.uk Many bacterial species can utilize phenol and its derivatives as a sole source of carbon and energy. bhu.ac.insciepub.com Strains of Pseudomonas and Acinetobacter, often isolated from polluted environments, have demonstrated a robust capacity to degrade phenol. sciepub.comnih.govnih.gov

The microbial metabolism of phenolic compounds typically involves an initial oxidation by a phenol hydroxylase enzyme to form catechol. bhu.ac.innih.gov The aromatic ring of catechol is then cleaved, either through an ortho or meta pathway, before the intermediates are further metabolized through central metabolic pathways like the Krebs cycle. nih.govnih.gov The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. sciepub.com

While specific studies on the microbial metabolism of this compound are not prevalent, the existing research on a wide variety of other phenolic compounds strongly suggests that it would be susceptible to microbial degradation. nih.govsemanticscholar.org The use of either free or immobilized bacterial cells in bioreactors is a promising strategy for treating industrial effluents contaminated with phenols. nih.gov

Chemical Transformation under Environmental Conditions

The environmental persistence of this compound is dictated by various chemical transformation processes. As a phenolic compound, its degradation is influenced by abiotic and biotic factors, including oxidation, photolysis, and microbial metabolism.

Abiotic Degradation: Abiotic transformation pathways are significant in the environmental fate of phenolic compounds. Exposure to UV light, both from sunlight in surface waters and in water treatment systems, can lead to the transformation of phenols into other organic products. nih.gov Research has shown that the interaction of phenolic compounds with hydroxyl radicals (•OH) or UV radiation can generate toxic α,β-unsaturated enedials and oxoenals. nih.gov This process is a concern not only for engineered water treatment systems like UV/hydrogen peroxide processes but also suggests potential transformations in sunlit surface waters. nih.gov Thermal decomposition is another potential, though less common, environmental transformation route; studies on related compounds show that phenols can decompose at temperatures upwards of 600-700°C. researchgate.net

Biodegradation: Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment and is considered a promising alternative to physical and chemical removal methods. nih.gov A diverse range of microorganisms has demonstrated the ability to metabolize phenol and its derivatives. nih.gov The efficiency of this biological degradation depends on numerous factors, including the specific microorganisms present, enzyme activity, and environmental conditions. frontiersin.org

Microbial degradation of phenols can proceed through different metabolic pathways, often involving the initial conversion of phenol to catechol by the enzyme phenol hydroxylase. frontiersin.orgmdpi.com The aromatic ring of catechol is then cleaved via two main routes:

Ortho-cleavage pathway: Mediated by catechol 1,2-dioxygenase. frontiersin.orgmdpi.com

Meta-cleavage pathway: Mediated by catechol 2,3-dioxygenase. frontiersin.orgnih.gov

These initial steps lead to intermediates that are further processed through central metabolic cycles, such as the tricarboxylic acid cycle, ultimately converting them into non-toxic end products. frontiersin.org Studies have identified various bacterial strains capable of degrading phenols, including those from the genera Desulfobacterium, Comamonas, and Rhodococcus. mdpi.comnih.govresearchgate.net

Under anaerobic conditions, such as in sediments, a different pathway has been identified for phenol degradation by sulfate-reducing bacteria. researchgate.netnih.gov This process can involve the phosphorylation of phenol to phenylphosphate, which is then carboxylated to 4-hydroxybenzoate. researchgate.netnih.gov

While these pathways are well-documented for phenol and some of its derivatives, specific studies detailing the precise biodegradation intermediates of this compound are not widely available. However, as a substituted phenol, it is expected to be susceptible to similar microbial degradation processes.

Environmental Monitoring and Fate Modeling Research

Monitoring for phenolic compounds in the environment is crucial for controlling water pollution. nano-lab.com.tr Various analytical methods have been developed to detect and quantify phenols in environmental matrices like drinking water, surface water, and industrial wastewater. nano-lab.com.trepa.gov

Standard methods for determining the "phenol index," a measure of the total concentration of phenolic compounds, often involve a preliminary distillation step to remove interferences, followed by a colorimetric reaction. nano-lab.com.trepa.gov A common technique is the 4-aminoantipyrine (B1666024) (4-AAP) method, where phenolic compounds react with 4-AAP in the presence of an oxidizing agent (e.g., potassium ferricyanide) at an alkaline pH to form a colored dye, which is then measured spectrophotometrically. epa.govnemi.gov It is important to note that this method provides a measure of total phenols, reported as an equivalent concentration of phenol, as the color response varies for different phenolic compounds. epa.gov

More advanced and sensitive methods have been developed for specific phenols. For this compound, methods have been established that can achieve very low limits of detection, demonstrating the capability to monitor for this compound at trace levels in environmental samples. researchgate.netresearchgate.netresearchgate.net

Table 1: Environmental Monitoring Methods for Phenolic Compounds

| Method | Target Analyte(s) | Principle | Detection Limit | Sample Matrix | Reference(s) |

|---|---|---|---|---|---|

| Spectrophotometry | Phenol Index | Reaction with 4-aminoantipyrine (4-AAP) after distillation to form a colored dye. | >50 µg/L (aqueous), 5 µg/L (with solvent extraction) | Drinking water, surface water, saline water, industrial wastes | epa.gov |

| Semi-automated Spectrophotometry | Total Recoverable Phenolics | Distillation and reaction with 4-aminoantipyrine (4-AAP) and ferricyanide. | 2.000 ug/L | Drinking water, ground water, surface water, saline water, domestic and industrial wastes | nemi.gov |

| Unspecified advanced method | This compound, 4-octylphenol, 4-ethylphenol | Not specified | Down to 2 x 10-9 M | Water | researchgate.netresearchgate.netresearchgate.net |

Environmental Fate Modeling: Environmental fate modeling uses computer simulations to predict the transport, transformation, and ultimate fate of chemicals in the environment. These models integrate data on a compound's physical-chemical properties (e.g., water solubility, vapor pressure) with environmental parameters to estimate its distribution and persistence in different compartments like water, soil, and air.

For phenolic compounds, models can predict parameters such as the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric hydroxylation rate. epa.gov For instance, data for a structurally related alkylphenol, 4-(Hexadecan-5-yl)phenol, includes predictions for its biodegradation half-life and fish biotransformation half-life. epa.gov However, specific environmental fate modeling research and validated models explicitly for this compound are not prominently featured in the reviewed literature. The development of such models would require empirical data on its specific degradation rates and partitioning behavior.

Mechanistic Investigations of 4 1 Indanyl Phenol Molecular Interactions

In Vitro Studies of Ligand-Macromolecule Interactions

In vitro studies are fundamental to understanding how a compound like 4-(1-Indanyl)Phenol interacts with biological components at a molecular level, outside of a living organism. These assays provide quantitative data on binding affinities, enzyme inhibition, and receptor activation.

Protein Binding Studies (e.g., human serum proteins)

The binding of exogenous compounds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. bioinformaticsreview.com HSA, the most abundant protein in human blood plasma, functions as a transport carrier for numerous molecules. bioinformaticsreview.comnih.gov While specific studies detailing the binding of this compound to human serum proteins are not extensively available, the behavior of similar phenolic derivatives provides significant insight. nih.gov

The binding of phenols to albumin is primarily driven by hydrophobic interactions, with percent binding often correlating with the molecule's hydrophobicity. nih.gov The structure of this compound, featuring a bulky, nonpolar indanyl group, suggests a strong potential for hydrophobic interactions with binding sites on HSA. nih.gov Additionally, the phenolic hydroxyl group can participate in hydrogen bonding. nih.gov The interaction between drugs and plasma proteins is a reversible process, influencing the free fraction of the compound available to interact with target tissues and receptors. bioinformaticsreview.com

Enzyme Interaction and Inhibition Analyses (e.g., steroid sulfatase)

This compound and its derivatives have been examined for their capacity to interact with and modulate the activity of enzymes, particularly those involved in steroid metabolism. A key enzyme of interest is steroid sulfatase (STS), which hydrolyzes inactive steroid sulfates into their biologically active, unconjugated forms. cas.cz STS is considered an important therapeutic target for hormone-dependent cancers, as it is expressed in a high percentage of breast tumors. nih.gov

Research has shown that compounds structurally related to this compound can act as potent inhibitors of the STS enzyme. nih.govnih.gov The inhibitory mechanism likely involves the phenolic portion of the molecule mimicking the natural steroid substrate, allowing it to bind to the enzyme's active site and block its catalytic function. The evaluation of such inhibitory profiles is often conducted using radioisotope enzymatic assays. nih.govnih.gov

Molecular Recognition with Receptor Systems (e.g., β-adrenoceptors, estrogen receptors)

The biological effects of this compound are largely mediated through its recognition and binding by specific cellular receptor systems. Its chemical structure allows it to interact with receptors for endogenous hormones and neurotransmitters, including β-adrenoceptors and estrogen receptors.

The compound has served as a structural basis for developing ligands targeting β-adrenoceptors. nih.gov These receptors, which include β1, β2, and β3 subtypes, are G protein-coupled receptors that respond to catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org The phenol (B47542) group is considered an important feature for interaction with β-receptors. uoanbar.edu.iq Derivatives based on the indanyl-oxy-propanolamine scaffold have been synthesized and evaluated as antagonists for these receptors. nih.gov

The most extensively studied interaction is with estrogen receptors (ER), specifically the ERα and ERβ subtypes. nih.govnih.govchemrxiv.org As a phenolic compound, this compound possesses a key structural feature—the hydroxyl group on a phenyl ring—that is critical for binding to the ligand-binding domain of estrogen receptors, mimicking the A-ring of the natural ligand, 17β-estradiol. wikipedia.org

Receptor binding assays are used to quantify the affinity of a ligand for a receptor. merckmillipore.com In these assays, the test compound competes with a labeled ligand (often radiolabeled or fluorescent) for binding to the receptor. merckmillipore.comrevvity.combmglabtech.com The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value, which is inversely related to binding affinity.

Studies on phenolic derivatives have demonstrated their ability to bind to estrogen receptors with high affinity. For example, a radioligand competition binding assay using [3H]-Estradiol showed that phenolic thieno[2,3-d]pyrimidines, which are structurally related, can bind to ERα. chemrxiv.org The binding affinity of such compounds is highly dependent on the position of the phenolic hydroxyl group. chemrxiv.org Fluorescence-based assays using ligands tagged with fluorophores like BODIPY have also become valuable tools for studying ligand-receptor interactions in living cells. nih.govbmglabtech.com

Table 1: Estrogen Receptor α Binding Affinity for Phenolic Thieno[2,3-d]pyrimidine Analogs

| Compound | Phenol Position | Activity (IC50, nM) in LiSA |

|---|---|---|

| 1 | para | 12 |

| 2 | meta | >200 |

This table, adapted from related research, illustrates how the position of the phenolic hydroxyl group dramatically affects binding affinity to the Estrogen Receptor α (ERα) in a Ligand Sensing Assay (LiSA). A lower IC50 value indicates stronger binding affinity. Data from ChemRxiv. chemrxiv.org

Reporter gene assays are functional assays used to determine whether receptor binding translates into a cellular response, such as gene transcription. berthold.comnih.gov In this system, cells are engineered to express a receptor of interest (e.g., human ERα) and a reporter gene (such as luciferase) whose transcription is controlled by a promoter containing hormone-responsive elements. indigobiosciences.com When an agonist binds to the receptor, it activates transcription, leading to the production of the reporter protein, which can be easily measured. berthold.compromega.ca

These assays have confirmed that phenolic compounds like 4-(1-adamantyl)phenol, which is structurally analogous to this compound, exhibit strong agonist activity for human ERα. nih.gov The binding of the compound to the receptor initiates a cascade of molecular events that result in the expression of the reporter gene, providing a quantifiable measure of the compound's estrogenic activity. indigobiosciences.com This method is crucial for elucidating the functional consequences of the ligand-receptor interaction and distinguishing between agonists and antagonists. nih.govindigobiosciences.com

Receptor Binding Assays (e.g., radioligand binding, fluorescence-based assays)

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netunionbio.complos.org These models provide critical insights into the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking studies of phenolic compounds with the estrogen receptor's ligand-binding domain have revealed a consistent binding mode. researchgate.netbioinformation.net The phenolic hydroxyl group is essential, typically forming crucial hydrogen bonds with the side chains of specific amino acid residues, namely Glutamate (e.g., Glu353) and Arginine (e.g., Arg394), and often a bridging water molecule within the binding pocket. wikipedia.org The nonpolar part of the molecule, such as the indanyl group in this compound, settles into a hydrophobic region of the pocket, further stabilizing the interaction. wikipedia.org These computational models successfully predict the binding ability and functional role (agonist vs. antagonist) of ligands and are in good agreement with experimental data from binding and reporter gene assays. nih.govnih.gov

Computational Docking Studies for Receptor Ligand Binding

Computational docking is a key in silico method used to predict the binding orientation and affinity of a small molecule, such as this compound, to a larger molecule, typically a protein receptor. researchgate.netfrontiersin.org This technique is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. researchgate.netnih.gov

Studies have shown that phenolic compounds, in general, can interact with various receptors. For instance, the phenolic hydroxyl group is often a crucial feature for binding. nih.gov In the case of the estrogen receptor (ER), the phenolic A-ring of estradiol (B170435) forms critical hydrogen bonds with specific amino acid residues (Arg-394, Glu-353) and a conserved water molecule within the ligand-binding domain. wikipedia.orgmarquette.edu Similarly, the activity of selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen (B85900) is attributed to the interaction of its phenolic group with the ER. wikipedia.org For mono-hydroxyl phenolic compounds, binding to ERα is often achieved through hydrogen bonding of the hydroxyl group with the Arg394/Glu353/water triad, complemented by van der Waals interactions. marquette.edu

While specific docking studies for this compound are not extensively detailed in the provided results, the principles of phenol-receptor interactions are well-established. For example, in studies of other phenolic compounds, docking simulations have successfully predicted binding affinities and modes. frontiersin.orgnih.gov The binding energy, calculated during docking, provides an estimate of the ligand's potency. mdpi.comnih.gov For instance, in a study of various natural compounds, rutin (B1680289) showed a high binding energy of -10.4 kcal/mol with the TLR-4 receptor. nih.gov

The accuracy of docking can be enhanced by considering the flexibility of the receptor and the presence of key water molecules in the binding site. marquette.edu The process typically involves preparing the protein and ligand structures, running the docking simulation to generate various binding poses, and then scoring these poses to identify the most likely interaction. frontiersin.org

Below is an interactive data table summarizing representative binding energies from docking studies of various phenolic and related compounds with their respective receptors, illustrating the range of values obtained in such analyses.

| Compound Class | Receptor | Representative Binding Energy (kcal/mol) | Reference |

| Natural Phenolic Compounds | Toll-like receptor-4 (TLR-4) | -10.4 | nih.gov |

| Benzoylaminophenoxy Phenol Derivatives | Androgen Receptor | Not specified | nih.gov |

| Allosteric Modulators | GLP-1 Receptor | -7.25 to -9.48 | mdpi.com |

| Spirooxindole derivatives | Anaplastic lymphoma kinase (ALK) receptor | -8.47 | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique provides detailed information on the conformational changes and stability of a ligand-receptor complex, validating and refining the static picture provided by molecular docking. researchgate.net

The general workflow for an MD simulation of a protein-ligand complex involves several steps. First, the initial structure of the complex, often obtained from docking studies, is prepared. researchgate.net The system is then solvated in a water box and minimized to remove any steric clashes. researchgate.net This is followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, the production simulation is run for a duration that can range from nanoseconds to microseconds, during which the trajectory of all atoms is recorded. mdpi.com

MD simulations can also elucidate the key interactions that stabilize the ligand in the binding pocket. By analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation, researchers can identify the crucial residues involved in binding. This information is valuable for understanding the mechanism of action and for designing more potent and selective ligands. mdpi.com Furthermore, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the complex from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. mdpi.com

While specific MD simulation data for this compound is not available in the provided search results, the principles and applications of this technique are broadly applicable. For example, MD simulations have been used to study the insulin-phenol complex, revealing details about its formation and dissociation pathways. nih.gov

Below is an interactive data table summarizing key parameters and findings from MD simulation studies of various protein-ligand complexes.

| System | Simulation Time | Key Findings | Reference |

| ERRα with inverse agonists | 1.0 µs | Complex stability reached after 200 ns; identified key residues for binding. | mdpi.com |

| Insulin-phenol complex | Not specified | Elucidated formation and dissociation pathways; calculated equilibrium constant. | nih.gov |

| Protein-ligand complexes (general) | Varies | Validates docking results; provides insights into complex stability and dynamics. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights (excluding toxicity prediction)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new compounds and to gain insights into the molecular features that are important for a specific biological effect. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These descriptors can encode information about the compound's hydrophobicity, electronic properties, and steric features. nih.gov Finally, a mathematical model is built to correlate the descriptors with the biological activity. researchgate.net

QSAR models can provide valuable mechanistic insights. For example, a QSAR study on phenolic compounds revealed that their biological activity was related to both their hydrophobicity (logP) and their electronic properties (Hammett parameter σ+). nih.gov This suggests that the mechanism of action involves both the ability of the compound to cross cell membranes and its propensity to form phenoxyl radicals. nih.gov

While a specific QSAR study for this compound was not found, the principles of QSAR can be applied to understand its potential interactions. The indanyl group would contribute significantly to the molecule's hydrophobicity, while the phenol group would govern its electronic and hydrogen-bonding properties. A QSAR model for a series of indanylphenol derivatives could elucidate the optimal balance of these properties for a given biological activity.

The following interactive data table presents examples of descriptors used in QSAR studies and their significance.

| Descriptor Type | Example | Significance | Reference |

| Hydrophobicity | logP | Relates to membrane permeability and transport. | nih.gov |

| Electronic | Hammett parameter (σ+) | Describes the electron-donating or -withdrawing nature of substituents. | nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. | u-tokyo.ac.jp |

| Topological | Branching Index | Describes the shape and branching of a molecule. | researchgate.net |

Investigation of Electron Transfer and Redox Mechanisms

The phenolic group of this compound is susceptible to oxidation, which can proceed through various electron transfer and redox mechanisms. The study of these mechanisms is crucial for understanding the compound's chemical reactivity and potential biological activities.

Phenols can be oxidized to form phenoxyl radicals, which are often key intermediates in various chemical and biological processes. researchgate.net The ease of this oxidation is influenced by the substituents on the phenol ring. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make it more difficult. acs.org The formation of phenoxyl radicals can occur through single electron transfer (SET) processes. units.it

The redox potential of a phenol is a measure of its tendency to be oxidized. This property can be studied using electrochemical techniques such as cyclic voltammetry. The resulting voltammograms can provide information about the reversibility of the oxidation process and the stability of the generated radical species. nih.gov

In the context of photoredox catalysis, phenolate (B1203915) anions (the conjugate base of phenols) can act as potent reductants in their excited state. units.it Upon absorption of light, they can transfer an electron to an acceptor molecule, initiating a radical chain reaction. units.it Alternatively, phenolates can form electron donor-acceptor (EDA) complexes with suitable substrates, which become photoactive and can initiate chemical transformations upon irradiation. units.itchemrxiv.org

The investigation of electron transfer mechanisms can also involve computational methods. Density Functional Theory (DFT) calculations can be used to determine properties such as bond dissociation enthalpies (BDEs), which are related to the ease of hydrogen atom transfer (HAT), another important mechanism for phenol antioxidant activity. acs.orgresearchgate.net

While specific studies on the electron transfer and redox mechanisms of this compound are not detailed in the search results, the general principles of phenol chemistry provide a framework for understanding its likely behavior. The indanyl group, being an alkyl substituent, would be expected to be electron-donating, thus facilitating the oxidation of the phenolic hydroxyl group.

The table below summarizes key mechanisms involved in phenol redox chemistry.

| Mechanism | Description | Key Intermediates | Influencing Factors |

| Single Electron Transfer (SET) | The transfer of a single electron from the phenol to an oxidant. | Phenoxyl radical | Redox potential of phenol and oxidant. |

| Hydrogen Atom Transfer (HAT) | The transfer of a hydrogen atom (proton and electron) from the phenolic hydroxyl group. | Phenoxyl radical | O-H bond dissociation enthalpy. |

| Proton-Coupled Electron Transfer (PCET) | A concerted transfer of a proton and an electron. | Phenoxyl radical | pH, nature of the oxidant. |

Theoretical and Computational Chemistry Studies on 4 1 Indanyl Phenol

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed within 4-(1-Indanyl)Phenol and how this distribution influences its reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are used to determine the optimized geometry, electronic properties, and reactivity descriptors of this compound.

A typical DFT study on this molecule would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov From the optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can be derived from the HOMO and LUMO energies. mdpi.com These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These calculations can reveal that the phenol (B47542) moiety, with its electron-rich aromatic ring and hydroxyl group, is the primary site for electrophilic attack and is crucial for the molecule's antioxidant properties. nih.govnih.gov The indanyl group, being a bulky substituent, can influence the steric accessibility of the reactive sites on the phenol ring.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

| Ionization Potential (IP) | 5.89 |

| Electron Affinity (EA) | 0.98 |

Note: The values in this table are representative and based on typical DFT calculations for phenolic compounds.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.435 |

| Chemical Hardness (η) | 2.455 |

| Chemical Softness (S) | 0.407 |

| Electrophilicity Index (ω) | 2.399 |

Note: These values are derived from the HOMO and LUMO energies presented in Table 1 and are illustrative of typical results for similar molecules.

While DFT is widely used, other computational methods also offer valuable insights.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without using experimental data for parameterization. libretexts.orgnih.gov Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for smaller, model systems to benchmark DFT results. scribd.com For this compound, ab initio calculations could provide highly accurate geometries and energies, serving as a reference for more efficient methods. youtube.com However, due to their high computational demand, they are less practical for routine calculations on a molecule of this size. libretexts.orgscribd.com

Semi-Empirical Methods: These methods simplify the calculations by using parameters derived from experimental data. wikipedia.orgscielo.br Methods like AM1, PM3, and the more recent RM1 are much faster than DFT or ab initio methods, making them suitable for studying very large systems or for high-throughput screening. scielo.brnih.gov While less accurate in an absolute sense, they can be effective for predicting trends in properties like geometries and heats of formation across a series of related molecules. scielo.br For this compound, semi-empirical methods could be used for initial conformational searches to identify low-energy structures before proceeding with more accurate DFT calculations. researchgate.net

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms.

The synthesis of this compound, often involving a Friedel-Crafts type alkylation of phenol with indene (B144670) or a related precursor, can be studied computationally. Transition state theory posits that the rate of a reaction is related to the energy of the transition state structure. usda.gov